molecular formula C15H14N2O B3520367 2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 957-02-8

2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B3520367
CAS No.: 957-02-8
M. Wt: 238.28 g/mol
InChI Key: SLVKQLFZYGGACC-UHFFFAOYSA-N
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Description

2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is 238.110613074 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

2-methyl-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, as part of the 2-phenyl-4-quinazolinone class, has shown promising applications in anticancer research. Studies have identified certain derivatives in this class as significant inhibitors of tubulin polymerization, exhibiting cytotoxicity against various human tumor cell lines. Such compounds, including some 2-phenyl-4-quinazolinones, have displayed high cytotoxicity, comparable to antimitotic natural products like colchicine and podophyllotoxin, particularly against ovarian cancer and P-gp resistant cell lines (Hour et al., 2000).

Antibacterial and Antimicrobial Activities

Research into quinazolinone derivatives, including 2-methyl-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, has demonstrated their potential as antibacterial agents. Synthesized compounds in this category have shown significant antibacterial activities, particularly against strains like Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa (Osarumwense, Edema, & Usifoh, 2021). Additionally, they exhibit antimicrobial properties, effective against pathogens like Staphylococcus aureus, Bacillus subtilis, Aspergillus niger, and Fusarium oxysporum (Gupta et al., 2008).

Analgesic Activities

Quinazolinone derivatives have also been explored for their analgesic properties. Studies involving the evaluation of these compounds for in vivo analgesic activities have shown significant results. This includes effectiveness against pain induced by acetic acid in mice, indicating potential for the development of novel pain management drugs (Osarumwense, Edema, & Usifoh, 2020).

Cardiotonic Activity

Investigations into the cardiotonic activity of 2(1H)-quinazolinones reveal their potential in cardiac therapeutics. Some derivatives in this class have been found to inhibit cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III) and exhibit positive inotropic activity, contributing to their potential as cardiotonics (Bandurco et al., 1987).

Properties

IUPAC Name

2-methyl-2-phenyl-1,3-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-15(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)14(18)17-15/h2-10,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVKQLFZYGGACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513137
Record name 2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957-02-8
Record name 2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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